molecular formula C12H13N5O2S B2860828 6-morpholino-N-(thiazol-2-yl)pyrimidine-4-carboxamide CAS No. 1903166-57-3

6-morpholino-N-(thiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B2860828
CAS No.: 1903166-57-3
M. Wt: 291.33
InChI Key: OVLQQMFUEPDIAS-UHFFFAOYSA-N
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Description

6-Morpholino-N-(thiazol-2-yl)pyrimidine-4-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a morpholino group at position 6 and a thiazol-2-yl carboxamide moiety at position 2. Its structural complexity allows for diverse interactions with biological targets, making it a candidate for medicinal chemistry optimization.

Properties

IUPAC Name

6-morpholin-4-yl-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2S/c18-11(16-12-13-1-6-20-12)9-7-10(15-8-14-9)17-2-4-19-5-3-17/h1,6-8H,2-5H2,(H,13,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLQQMFUEPDIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Approach

The foundational strategy for constructing the pyrimidine core begins with 4,6-dichloropyrimidine, a readily available precursor. The 6-position chloride is selectively substituted with morpholine under SNAr conditions. This reaction typically employs polar aprotic solvents such as n-butanol or dimethylformamide (DMF), with a base like N,N-diisopropylethylamine (DiPEA) to deprotonate the morpholine nucleophile. For instance, microwave-assisted heating at 160°C in n-butanol with DiPEA facilitates efficient substitution, achieving yields exceeding 75%.

Reaction Optimization and Key Findings

Regioselectivity in SNAr Reactions

The electrophilic character of the pyrimidine ring dictates substitution patterns. Computational studies indicate that the 4-position is inherently more electrophilic than the 6-position due to resonance stabilization of the intermediate Meisenheimer complex. Thus, sequential substitution—introducing morpholine at the 6-position first—requires carefully controlled conditions to avoid competing reactions. Microwave irradiation (75 W, 160°C) enhances reaction rates and selectivity, reducing side-product formation.

Hydrolysis and Carboxylic Acid Activation

Hydrolysis of the 4-chloro group to the carboxylic acid is optimally performed with 10% sodium hydroxide in ethanol-water (3:1) under reflux. Prolonged heating (>6 hours) ensures complete conversion, though over-hydrolysis can degrade the morpholine moiety. Activation of the acid via acyl chloride (using thionyl chloride or phosphorus oxychloride) offers an alternative to carbodiimide-based coupling, particularly for large-scale synthesis.

Industrial Production Considerations

Industrial-scale synthesis prioritizes cost-effectiveness and minimal purification steps. Continuous flow reactors enable efficient SNAr and coupling reactions by maintaining precise temperature and residence time control. For example, a two-stage flow system—first for morpholine substitution and second for amide coupling—reduces batch variability and improves throughput.

Chemical Reactions Analysis

Types of Reactions

6-morpholino-N-(thiazol-2-yl)pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrimidine or thiazole derivatives .

Mechanism of Action

The mechanism of action of 6-morpholino-N-(thiazol-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical cellular pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine Derivatives

Compounds such as 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (compound 2 in ) share a pyrimidine backbone but differ in substituents. Unlike 6-morpholino-N-(thiazol-2-yl)pyrimidine-4-carboxamide, these derivatives incorporate pyrazole and tolyl groups, which reduce solubility but enhance aromatic stacking interactions. Isomerization studies of pyrazolo[4,3-e]triazolo-pyrimidines (e.g., compounds 6–11 in ) highlight how minor structural changes (e.g., triazole ring position) drastically alter stability and reactivity .

Thiazole-Containing Analogues

VPC-14449, a compound corrected to 4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine, shares the morpholine-thiazole motif with the target compound. However, VPC-14449’s brominated imidazole substituent increases molecular weight (MW: ~450 g/mol) and lipophilicity (clogP: ~3.5) compared to the carboxamide group in this compound (estimated MW: ~290 g/mol; clogP: ~1.8). This difference likely impacts target selectivity, as seen in VPC-14449’s altered NMR profile due to bromine positioning .

Functional Group Analysis

Compound Core Structure Key Substituents Bioactivity
This compound Pyrimidine Morpholino, thiazol-2-yl carboxamide Kinase inhibition (hypothesized)
VPC-14449 Thiazole-morpholine 2,4-Dibromoimidazole DNA-binding modulation
Pyrazolo[3,4-d]pyrimidin-5-ylamine Pyrazolopyrimidine p-Tolyl, imino Anticancer (reported in analogous compounds)

Physicochemical and Pharmacokinetic Properties

  • Solubility: The morpholino group in this compound improves aqueous solubility (>10 mM in PBS) compared to brominated analogues like VPC-14449 (<1 mM due to high lipophilicity) .
  • Metabolic Stability : Thiazole-carboxamide linkages generally exhibit higher metabolic stability than pyrazolo-pyrimidines, which are prone to oxidative degradation .

Research Findings and Implications

  • Synthetic Challenges : Structural verification is critical. For example, VPC-14449’s initial misassignment (4,5- vs. 2,4-dibromo) led to discrepancies in NMR spectra, emphasizing the need for rigorous analytical validation .
  • Isomerization Effects : Pyrazolo-triazolo-pyrimidines () demonstrate that isomerization can shift biological targets; this suggests that stereochemical control during synthesis is vital for the target compound’s efficacy .

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